Dose-Dependent Reduction in HBV DNA in Treatment-Naïve CHB Patients Versus Placebo
In a 12-week Phase 2 randomized controlled trial of 80 treatment-naïve chronic hepatitis B patients, Inarigivir monotherapy produced dose-dependent reductions in HBV DNA compared to placebo. Least squares mean reductions from baseline increased with dose: 0.6116 log10 IU/mL at 25 mg and 1.5774 log10 IU/mL at 200 mg, versus 0.0352 log10 IU/mL in the placebo group [1]. This 44.8-fold greater reduction at the 200 mg dose establishes a clear dose-response gradient, enabling researchers to select appropriate concentrations for experimental designs requiring graded antiviral effect.
| Evidence Dimension | HBV DNA reduction (log10 IU/mL) at week 12 |
|---|---|
| Target Compound Data | 0.6116 (25 mg) to 1.5774 (200 mg) |
| Comparator Or Baseline | Placebo: 0.0352 |
| Quantified Difference | 0.5764 to 1.5422 log10 IU/mL greater reduction; 44.8× higher at 200 mg |
| Conditions | Phase 2 RCT; 12-week monotherapy; treatment-naïve CHB patients; n=80 |
Why This Matters
Provides validated in vivo dose-response benchmark for selecting appropriate Inarigivir concentrations in mechanistic HBV studies.
- [1] Yuen MF, Chen CY, Liu CJ, et al. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B. Liver Int. 2023;43(1):77-89. doi:10.1111/liv.15465 View Source
